

physicochemical properties of 2-ETHOXYSULFONYLETHANOL

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-ETHOXYSULFONYLETHANOL**

Cat. No.: **B1329904**

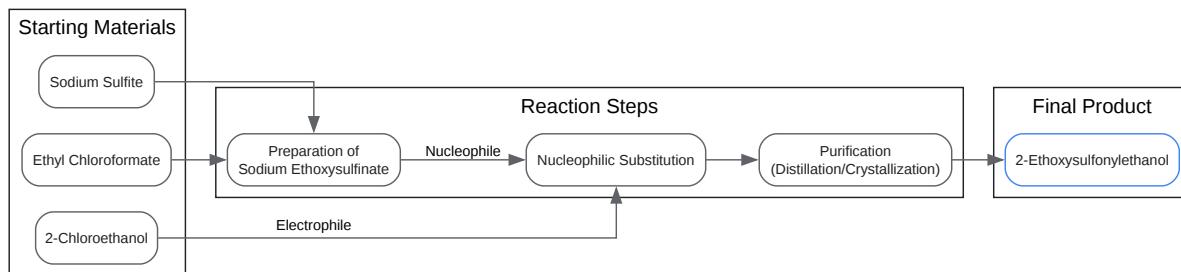
[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Ethoxysulfonylethanol**

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-ethoxysulfonylethanol**, a multifunctional chemical compound of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering insights grounded in established chemical principles.

Introduction and Molecular Overview


2-Ethoxysulfonylethanol (CAS No: 58337-44-3) is an organic compound belonging to the family of sulfonyls.^{[1][2]} Its structure is distinguished by the presence of three key functional groups: a hydroxyl (-OH), a sulfonyl (-SO₂-), and an ethoxy (-OCH₂CH₃).^[1] This unique combination imparts a versatile reactivity profile and specific solubility characteristics. The sulfonyl group acts as a potent electron-withdrawing group, while the primary alcohol can serve as a nucleophile.^[1] This duality makes it a valuable intermediate in the synthesis of more complex molecules, including sulfur-containing biomolecules, specialized polymers, and functionalized surfactants.^[1] Furthermore, the prevalence of sulfonyl groups in biologically active compounds suggests its potential as a building block for novel pharmaceutical candidates.^[1]

Chemical Structure and Identification

The molecular identity of **2-ethoxysulfonylethanol** is defined by its specific arrangement of atoms and bonds.

- Chemical Formula: C₄H₁₀O₄S[1][2]
- Molecular Weight: 154.18 g/mol [1][2]
- Synonyms: Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate[2]

Below is a two-dimensional representation of the molecular structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-ethoxysulfonylethanol**.

Chemical Reactivity

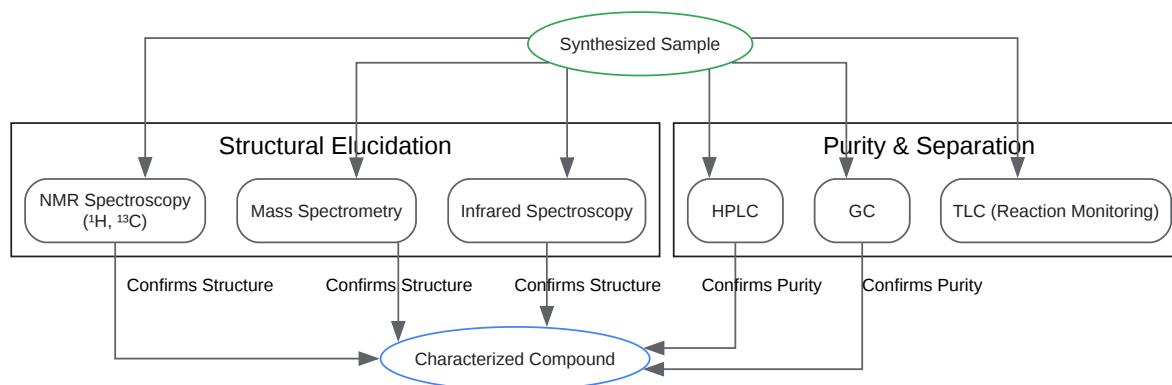
The reactivity of **2-ethoxysulfonylethanol** is a direct consequence of its trifunctional nature:

- Hydroxyl (-OH) Group: This primary alcohol group can undergo typical alcohol reactions, including esterification with carboxylic acids or acyl chlorides, oxidation to form an aldehyde or carboxylic acid, and substitution reactions. [1]*
- Sulfonyl (-SO₂-) Group: As a strong electron-withdrawing group, it increases the acidity of adjacent protons and activates the molecule for certain substitution chemistries. [1]*
- Ethoxy (-OCH₂CH₃) Group: This group is

generally stable but can be cleaved under harsh acidic conditions. [1] This multifunctional profile makes the compound a versatile reagent in synthetic chemistry. [1]

Analytical Characterization

A multi-technique approach is required for the unambiguous identification and purity assessment of **2-ethoxysulfonylethanol**.


Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show characteristic signals for the ethoxy group protons (a triplet and a quartet), as well as signals for the two methylene groups of the ethanol moiety. [1] The hydroxyl proton would appear as a singlet, the position of which is concentration and solvent dependent.
 - ^{13}C NMR: Would display four distinct carbon signals corresponding to the ethoxy carbons and the two carbons of the sulfonylethanol backbone. [1]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong, characteristic absorption bands:
 - O-H Stretch: A broad band in the $3600\text{-}3200\text{ cm}^{-1}$ region, indicative of the hydroxyl group and hydrogen bonding. [1] * S=O Stretch: Strong absorptions between $1300\text{-}1150\text{ cm}^{-1}$ for the sulfonyl group. [1] * C-O Stretch: A band in the $1300\text{-}1000\text{ cm}^{-1}$ range for the ethoxy group. [1]
- Mass Spectrometry (MS):
 - The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 154. [1] * A characteristic fragmentation pattern would likely include the loss of the ethoxy group (- OCH_2CH_3) or the hydroxyethyl group (- $\text{CH}_2\text{CH}_2\text{OH}$). [1]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and for monitoring reaction progress.

- Gas Chromatography (GC): Can be used for analysis, potentially after derivatization of the hydroxyl group to increase volatility. [3]* Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative reaction monitoring. [1]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound characterization.

Applications and Future Directions

The utility of **2-ethoxysulfonylethanol** lies primarily in its role as a synthetic intermediate.

- Synthetic Chemistry: It serves as a building block for creating complex sulfur-containing biomolecules, functionalized surfactants, specialized polymers, and various heterocyclic compounds. [1]* Pharmaceutical Development: Given that many drugs contain sulfonyl or sulfonamide groups, this compound and its derivatives are attractive starting points for developing new therapeutic agents, such as enzyme inhibitors, anti-inflammatory drugs, and antimicrobial compounds. [1] Future research could focus on developing more direct and efficient synthesis methods, exploring its use in catalytic processes, and conducting systematic screenings to uncover novel biological activities. [1]

References

- OSHA Method 53: 2-Methoxyethanol, 2-Methoxyethyl Acetate, 2-Ethoxyethanol, 2-Ethoxyethyl Acetate. Occupational Safety and Health Administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-ETHOXYSULFONYLETHANOL (58337-44-3) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. osha.gov [osha.gov]
- To cite this document: BenchChem. [physicochemical properties of 2-ETHOXYSULFONYLETHANOL]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329904#physicochemical-properties-of-2-ethoxysulfonylethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

